molecular formula C21H20N2OS2 B2888791 2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-74-4

2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2888791
CAS RN: 686771-74-4
M. Wt: 380.52
InChI Key: RQPRMTMWGWYROO-UHFFFAOYSA-N
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Description

2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.

Scientific Research Applications

Synthesis and Property Analysis

  • The compound is part of a broader class of 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones synthesized from 2-cyanomethylbenzoic acid, showcasing potential in physicochemical property modifications and biological activity enhancements. These modifications are primarily driven by the position of the sulfur atom and its impact on electronic spectra, suggesting a versatile scaffold for drug design (Zadorozhny et al., 2010).

Antitumor and Antiviral Activities

  • Studies have shown that derivatives within this chemical family possess significant antitumor and antiviral activities. For instance, certain dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, related to the compound, have been synthesized and tested for their efficacy against HIV-1, showcasing the chemical's potential as a basis for non-nucleoside reverse transcriptase inhibitors (Mai et al., 1997).

Antibacterial and Antifungal Properties

  • The compound's structural analogs have been synthesized and tested for their antibacterial and antifungal activities. Notably, certain derivatives have shown higher antifungal activity than fluconazole against Candida fungus species, indicating the compound's potential utility in developing new antimicrobial agents (Kahveci et al., 2020).

CNS Depressant Activity

  • Another research avenue has explored the compound's derivatives for central nervous system (CNS) depressant activities, revealing marked sedative actions for specific synthesized variants. This suggests the compound's utility in designing new therapeutics for CNS disorders (Manjunath et al., 1997).

Analgesic and Anti-inflammatory Applications

  • The compound's framework has been leveraged to synthesize novel derivatives with significant analgesic, anti-inflammatory, and minimal ulcerogenic activities. Such findings underscore the compound's potential in the development of new pain management and anti-inflammatory drugs (Alagarsamy et al., 2006).

properties

IUPAC Name

3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-14-6-8-17(9-7-14)23-20(24)19-18(10-11-25-19)22-21(23)26-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPRMTMWGWYROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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